

developing a standard operating procedure for Isopropyl methanesulfonate

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Compound of Interest

Compound Name: Isopropyl methanesulfonate

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Standard Operating Procedure: Isopropyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, synthesis, and use of **Isopropyl Methanesulfonate** (IPMS) in a research and drug development setting. IPMS is a potent, direct-acting SN1 alkylating agent and a suspected carcinogen, necessitating strict adherence to safety procedures.

Chemical and Physical Properties

Isopropyl Methanesulfonate (CAS No: 926-06-7) is a clear, colorless liquid.^[1] Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	926-06-7	[2][3]
Molecular Formula	C4H10O3S	[1][2]
Molecular Weight	138.19 g/mol	[1][3]
Density	1.1351 g/mL at 25 °C	[3]
Boiling Point	220.0 ± 9.0 °C at 760 mmHg	[2]
Melting Point	7 °C (lit.)	[2][4]
Flash Point	104 °C (219.2 °F)	[3][5]
Refractive Index	n ₂₀ /D 1.419	[3]
Synonyms	Isopropyl Mesylate, Methanesulfonic Acid Isopropyl Ester	[6][7][8]

Safety and Handling

Emergency Overview: **Isopropyl Methanesulfonate** is corrosive and causes severe skin burns and eye damage.[2][9] It is harmful if swallowed and is suspected of causing genetic defects and cancer.[3][6][9]

Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
- Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[2][5]
- Clothing: Wear appropriate protective clothing to minimize contact with skin.[2]
- Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[2][5]

Handling and Storage

- Handling: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Use with adequate ventilation in a chemical fume hood.[\[2\]](#)[\[5\]](#)[\[10\]](#)
- Storage: Store in a cool, dry place. Keep the container tightly closed when not in use. Store in a corrosives area and keep refrigerated below 4°C (39°F).[\[2\]](#)[\[5\]](#)

First Aid Measures

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[\[2\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.
- Ingestion: If swallowed, do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid immediately.[\[2\]](#)[\[5\]](#)
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[\[2\]](#)[\[5\]](#)

Experimental Protocols

Synthesis of Isopropyl Methanesulfonate

This protocol describes the synthesis of **Isopropyl Methanesulfonate** from isopropyl alcohol and methanesulfonyl chloride.[\[11\]](#)[\[12\]](#)

Materials:

- Isopropyl alcohol
- Methanesulfonyl chloride
- Triethylamine
- Xylene

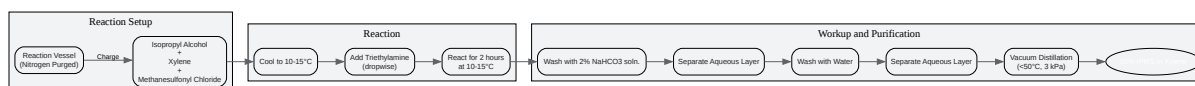
- 2% (w/v) Aqueous sodium bicarbonate solution
- Nitrogen gas
- Reaction vessel equipped with a stirrer, dropping funnel, and thermometer

Procedure:

- Purge the reaction vessel with nitrogen gas.
- Charge the vessel with 1 part by mass of isopropyl alcohol and 2.5 parts by mass of xylene.
- Add methanesulfonyl chloride in a 1:1 molar ratio relative to the isopropyl alcohol.
- Cool the mixture to 10-15°C.
- Add triethylamine dropwise in a 0.99 molar ratio relative to the isopropyl alcohol, while maintaining the temperature at 10-15°C.
- Allow the mixture to react for 2 hours at 10-15°C to form a crude solution of **isopropyl methanesulfonate**.
- Add 5 parts by mass of 2% aqueous sodium bicarbonate solution per 1 part by mass of the initial isopropyl alcohol.
- Stir the mixture for 30 minutes at 10-15°C, then allow the layers to separate. The pH of the aqueous layer should be between 6.5 and 7.8.[\[12\]](#)
- Separate and remove the aqueous layer.
- To the remaining organic layer, add 2 parts by mass of water per 1 part by mass of the initial isopropyl alcohol.
- Stir for 30 minutes at 10-15°C, then allow the layers to separate and remove the aqueous layer.
- The resulting organic layer is a solution of **isopropyl methanesulfonate** in xylene.

- To obtain a more concentrated solution, xylene can be removed by vacuum distillation at a pressure of 3 kPa and a temperature below 50°C. This can yield a 50% mass solution of **isopropyl methanesulfonate**.^{[11][12]}

Expected Yield: Approximately 82%.^{[11][12]}



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*Workflow for the synthesis of **Isopropyl Methanesulfonate**.*

In Vitro DNA Alkylation Assay

This protocol outlines a general procedure for studying the reaction of **Isopropyl Methanesulfonate** with DNA in vitro.^[13]

Materials:

- Isopropyl Methanesulfonate (IPMS)**
- Calf Thymus DNA
- Reaction Buffer (e.g., pH 6.5-7.5 phosphate buffer)
- HPLC system for adduct analysis
- Mass spectrometer for adduct characterization

Procedure:

- Prepare a solution of calf thymus DNA in the reaction buffer.

- Add IPMS to the DNA solution. The final concentration of IPMS should be determined based on the experimental goals.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).[13]
- After incubation, stop the reaction (e.g., by ethanol precipitation of the DNA).
- Hydrolyze the DNA to release the adducted nucleobases.
- Analyze the resulting mixture by HPLC to separate the different DNA adducts.
- Characterize the adducts using UV and mass spectrometry.[13]

Expected DNA Adducts: Based on previous studies, the following isopropyl (IP) adducts can be expected: 7-IP-Guanine, O6-IP-Guanine, O2-IP-Cytosine, O2-IP-Thymidine, 3-IP-Thymidine, and O4-IP-Thymidine.[13]

In Vivo Mutagenicity Study (Pig-a Assay)

This protocol is a summary of an in vivo study to evaluate the mutagenicity of **Isopropyl Methanesulfonate** in rats using the Pig-a mutation assay.[14][15]

Animal Model:

- Mature male Wistar Han rats.[14][15]

Dosing Regimens:

- Acute Study: Single administration of IPMS at doses ranging from 3.5 to 56 mg/kg.[14][15]
- Subchronic Study: Daily administration for 28 days at doses ranging from 0.125 to 2 mg/kg/day.[14][15]

Endpoint Measurement:

- The in vivo Pig-a mutation assay is used to identify mutant phenotype reticulocytes (Ret) and red blood cells (RBC).[14][15]

- Blood samples are collected at various time points after the last dose to measure the frequency of mutant cells.

Key Findings from a Representative Study:

- The maximum mutant response was observed approximately 15 and 28 days after the last dose in the mutant Ret and RBC populations, respectively, in the acute study.[\[14\]](#)[\[15\]](#)
- In the subchronic study, the maximum response was observed on Day 29 and 56 in the mutant Ret and RBC populations, respectively.[\[14\]](#)[\[15\]](#)
- A No Observed Effect Level (NOEL) of 0.25 mg/kg/day was determined.[\[14\]](#)[\[15\]](#)

Application Notes: Mechanism of Action and Cellular Response

Isopropyl Methanesulfonate is a monofunctional alkylating agent that exerts its genotoxic effects by covalently attaching an isopropyl group to DNA bases.[\[7\]](#)[\[13\]](#) This alkylation can occur at several positions on the DNA bases, with a notable propensity for reaction at exocyclic oxygen atoms.[\[13\]](#)

DNA Adduct Formation

IPMS reacts with DNA to form various adducts, including:

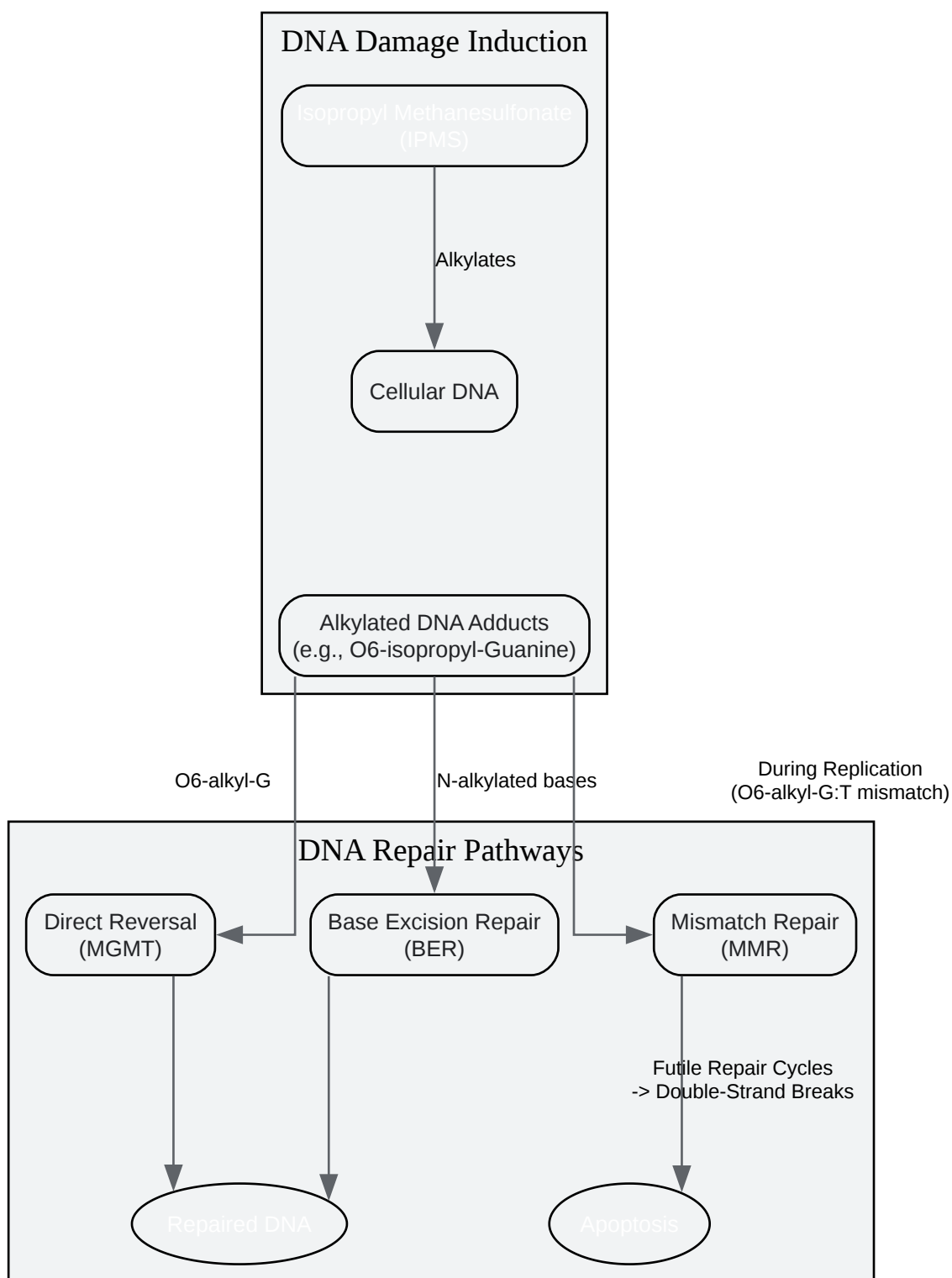
- Guanine Adducts: 7-isopropyl-guanine and O6-isopropyl-guanine.[\[13\]](#)
- Cytosine Adducts: O2-isopropyl-cytosine.[\[13\]](#)
- Thymidine Adducts: O2-isopropyl-thymidine, 3-isopropyl-thymidine, and O4-isopropyl-thymidine.[\[13\]](#)

The formation of O6-isopropyl-guanine is particularly mutagenic as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[\[16\]](#)

DNA Damage Response Pathways

Cells have evolved several pathways to repair DNA alkylation damage. The primary pathways involved in repairing damage from agents like IPMS are:

- **Direct Reversal:** The O6-methylguanine-DNA methyltransferase (MGMT) enzyme directly removes the alkyl group from the O6 position of guanine in a "suicide" mechanism, restoring the correct base.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- **Base Excision Repair (BER):** This pathway is primarily responsible for repairing N-alkylated purines, such as N7-methylguanine and N3-methyladenine. A DNA glycosylase recognizes and removes the damaged base, followed by the action of other enzymes to replace it with the correct one.[\[1\]](#)[\[17\]](#)[\[18\]](#)
- **Mismatch Repair (MMR):** The MMR system can recognize the O6-alkylguanine:thymine mismatch that occurs during replication. However, instead of correcting the lesion, futile cycles of repair can lead to the formation of double-strand breaks, which can trigger apoptosis.[\[10\]](#)[\[11\]](#)[\[19\]](#)



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Cellular response to DNA damage by **Isopropyl Methanesulfonate**.

Analytical Methods

The detection and quantification of **Isopropyl Methanesulfonate**, particularly as a potential genotoxic impurity in pharmaceutical products, is critical. Several analytical methods have been developed for this purpose.

Analytical Method	Matrix	Limit of Detection (LOD)	Reference
Capillary Gas Chromatography with Flame Ionization Detection	Pharmaceutical Preparation	1 µg/g	[1]
Gas Chromatography with Mass Selective Detection (SIM mode)	Pharmaceutical Preparation	5 ppm	[1]
In situ Derivatization and Headspace GC-MS	Pharmaceutical Preparation	0.07 ng/mg	[1]
HPLC with Diode Array Detection (for Isopropyl p-toluenesulfonate, a related compound)	Isopropyl Esters	0.96 µg/g	[16]

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